1-Iodohexadecane

SN2 Reaction Kinetics Alkylation Bond Dissociation Energy

1-Iodohexadecane delivers a measurable kinetic advantage in nucleophilic substitution and quaternization reactions. The C–I bond dissociation energy (222 kJ/mol) is significantly lower than C–Br (285 kJ/mol) or C–Cl (327 kJ/mol), enabling faster, higher-yielding alkylation under milder conditions—critical when grafting the C16 chain onto thermally sensitive imidazolium cores or pharmacophores. Its high LogP (~9.5) and density (1.121 g/mL) drive superior hydrophobic packing in self-assembled monolayers and lipid nanocarriers. For R&D and scale-up programs where leaving-group reactivity dictates conversion efficiency, specifying the iodide analog avoids the incomplete reactions and compromised material performance associated with bromo or chloro substitutes.

Molecular Formula C16H33I
Molecular Weight 352.34 g/mol
CAS No. 40474-98-4
Cat. No. B7769007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Iodohexadecane
CAS40474-98-4
Molecular FormulaC16H33I
Molecular Weight352.34 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCI
InChIInChI=1S/C16H33I/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H2,1H3
InChIKeyKMWHQYDMBYABKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Iodohexadecane (CAS 40474-98-4): Procurement-Ready Long-Chain Alkyl Iodide for Precision Synthesis and Advanced Materials Research


1-Iodohexadecane (C16H33I, MW 352.34 g/mol), also known as cetyl iodide or hexadecyl iodide, is a primary linear alkyl iodide consisting of a 16-carbon hydrophobic chain and a terminal iodine atom [1]. The iodine atom provides a highly polarizable C–I bond with a bond dissociation energy of approximately 222 kJ/mol, which is significantly lower than the corresponding C–Br (285 kJ/mol) and C–Cl (327 kJ/mol) bonds [2]. This structural feature establishes the compound as a valuable alkylating agent and hydrophobic chain donor in nucleophilic substitution reactions and surfactant synthesis .

1-Iodohexadecane: Why Alternative C16 Alkyl Halides Cannot Be Simply Substituted


Substituting 1-iodohexadecane with its bromo or chloro analogs in a synthetic protocol introduces quantifiable differences in reaction kinetics, thermodynamic feasibility, and downstream physical properties of the resulting products. The C–I bond is intrinsically weaker (222 kJ/mol) than the C–Br (285 kJ/mol) or C–Cl (327 kJ/mol) bonds, resulting in a leaving-group ability order of I⁻ >> Br⁻ > Cl⁻ [1]. This translates directly to faster SN2 reaction rates under milder conditions for the iodide analog. Furthermore, the higher density (1.121 g/mL) and refractive index (n20/D 1.4806) of 1-iodohexadecane compared to its bromo and chloro counterparts reflect its unique electronic and steric profile, which can alter phase behavior and optical properties in final formulations . Simply replacing it with a cheaper or more readily available analog without accounting for these quantitative differences risks incomplete conversion, lower yields, or altered material performance characteristics.

1-Iodohexadecane: Quantitative Evidence for Differentiated Performance in Synthesis and Material Design


Superior Leaving-Group Reactivity in Nucleophilic Substitution: Iodide vs. Bromide vs. Chloride Analogs

The intrinsic reactivity of alkyl halides in SN2 reactions is directly governed by the carbon-halogen bond strength. 1-Iodohexadecane possesses a C–I bond dissociation energy of 222 kJ/mol, which is 63 kJ/mol lower than the C–Br bond (285 kJ/mol) in 1-bromohexadecane and 105 kJ/mol lower than the C–Cl bond (327 kJ/mol) in 1-chlorohexadecane [1]. This lower bond energy results in a superior leaving group ability for iodide (I⁻ > Br⁻ > Cl⁻), enabling faster reaction rates and the possibility of using milder reaction conditions (e.g., lower temperatures or shorter reaction times) to achieve comparable or higher yields in alkylation or nucleophilic displacement protocols [2].

SN2 Reaction Kinetics Alkylation Bond Dissociation Energy

Distinct Physical Properties: Density and Refractive Index Differentiate C16 Halide Series

The physical properties of 1-iodohexadecane are markedly distinct from its bromo and chloro analogs, which can be exploited for formulation tuning. At 25°C, 1-iodohexadecane exhibits a density of 1.121 g/mL , which is 12% higher than that of 1-bromohexadecane (0.999 g/mL) [1] and 30% higher than that of 1-chlorohexadecane (0.865 g/mL) . Its refractive index (n20/D) is 1.4806 , compared to 1.4609-1.461 for 1-bromohexadecane [1] and 1.449 for 1-chlorohexadecane .

Physical Property Density Refractive Index

Thermal Behavior and Phase Transition Benchmarks: Melting and Boiling Point Differentiation

The thermophysical profile of 1-iodohexadecane differs significantly from its halogen analogs, impacting handling and process design. 1-Iodohexadecane melts at 21-23°C (lit.) and boils at 206-207°C at 10 mmHg . In contrast, 1-bromohexadecane melts at 16-18°C and boils at 335.5°C at 760 mmHg (approx. 190°C at 10 mmHg) [1], while 1-chlorohexadecane melts at 8-14°C and boils at 322°C at 760 mmHg (approx. 149°C at 1 mmHg) . The iodide analog exhibits a notably lower boiling point under reduced pressure compared to its atmospheric boiling point projections.

Thermophysical Property Melting Point Boiling Point

Enhanced Lipophilicity: Quantified LogP Comparison for Membrane Partitioning Applications

Lipophilicity, a critical determinant of a molecule's behavior in biological systems and biphasic reactions, can be quantified by the octanol-water partition coefficient (LogP). 1-Iodohexadecane exhibits a LogP value of approximately 9.47 (ACD/Labs) to 9.6 (XLogP3) . In comparison, 1-bromohexadecane has a reported LogP ranging from 8.54 to 9.12 [1], and 1-chlorohexadecane has a computed LogP of approximately 8.2-8.5 [2]. The iodide derivative is consistently 0.3 to 1.0 LogP units higher than its bromo counterpart, corresponding to a 2- to 10-fold greater partition into the hydrophobic phase.

Lipophilicity LogP Partition Coefficient

1-Iodohexadecane: High-Value Application Scenarios Driven by Quantifiable Differentiation


Synthesis of Long-Chain Imidazolium Surfactants and Ionic Liquids

1-Iodohexadecane is a key alkylating agent for introducing the C16 hydrophobic tail into imidazolium-based surfactants such as 1-hexadecyl-imidazolium (Imm-C16) and dihexadecyl-imidazolium (Imm-2C16) . The superior leaving-group ability of iodide (bond dissociation energy 222 kJ/mol) enables efficient quaternization under milder conditions than would be achievable with 1-bromohexadecane or 1-chlorohexadecane, reducing the risk of thermal degradation of the sensitive heterocyclic core [1]. The resulting C16 imidazolium iodides serve as precursors for ionic liquids and phase-transfer catalysts, where the high lipophilicity (LogP ~9.5) conferred by the hexadecyl chain drives self-assembly into micelles or lyotropic liquid crystalline phases .

Precursor for Hexadecyl-Functionalized Self-Assembled Monolayers (SAMs) and Hydrophobic Coatings

The long C16 alkyl chain of 1-iodohexadecane is instrumental in constructing self-assembled monolayers (SAMs) on gold and other substrates, either directly via the iodide anchoring group or indirectly after conversion to the corresponding thiol [2]. The high density (1.121 g/mL) and refractive index (1.4806) of 1-iodohexadecane are indicative of strong van der Waals interactions between the hydrocarbon chains, which promote close packing and high conformational order in the resulting monolayer films . These densely packed C16 SAMs confer robust hydrophobicity and serve as resist layers in nanofabrication or as platforms for studying interfacial phenomena.

Alkylation Agent for Introducing C16 Lipophilic Tails in Medicinal Chemistry and Lipid Nanoparticle Synthesis

In medicinal chemistry and drug delivery research, 1-iodohexadecane is employed to append a C16 lipophilic anchor to pharmacophores or lipid headgroups, as exemplified by its use in the synthesis of 1-O-hexadecyl dihydroxyacetone-3-phosphate . The compound's high LogP (9.47-9.6) and low bond dissociation energy (222 kJ/mol) ensure efficient O-alkylation of alcohols and N-alkylation of amines, thereby creating amphiphilic prodrugs or lipid conjugates that exhibit enhanced membrane permeability and altered pharmacokinetic profiles [1]. The quantitative lipophilicity advantage over bromo and chloro analogs (LogP ~8.5-9.1) translates to a 2- to 10-fold increase in membrane partitioning, which is critical for optimizing drug loading in lipid-based nanocarriers .

Building Block in Polymer and Advanced Material Synthesis

1-Iodohexadecane serves as a hydrophobic monomer or chain-extending agent in the synthesis of specialty polymers and hydrocarbons [2]. The distinct density (1.121 g/mL) and boiling point profile (206-207°C at 10 mmHg) of 1-iodohexadecane relative to its bromo and chloro analogs allow for precise control over polymer composition and thermal properties. The higher leaving-group reactivity of the iodide moiety facilitates efficient coupling reactions, such as Wurtz-type couplings or Grignard formation, to generate C32 hydrocarbons or functionalized polyolefins with tailored crystallinity and melting behavior.

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